molecular formula C22H17N3O4 B2609957 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1334371-44-6

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2609957
CAS No.: 1334371-44-6
M. Wt: 387.395
InChI Key: WKIZHVOHWQGBQF-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene core and a pyrimidinyl moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidinyl Moiety: This step may involve the condensation of a phenylpyrimidine derivative with the chromene core.

    Amidation Reaction: The final step could involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The chromene and pyrimidinyl moieties could play a role in binding to the target, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and may have similar biological activities.

    Phenylpyrimidine derivatives: Compounds with a phenylpyrimidine moiety might exhibit comparable pharmacological properties.

Uniqueness

The combination of the chromene and pyrimidinyl structures in 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide makes it unique. This dual functionality could result in distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

4-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c26-18-13-20(29-19-9-5-4-8-16(18)19)22(28)23-10-11-25-14-24-17(12-21(25)27)15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIZHVOHWQGBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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